Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate
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Overview
Description
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is an organic compound with the molecular formula C10H16O3. It is a derivative of cyclohexane, featuring a carboxylate ester group and a ketone group. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction leads to the formation of a cyclic intermediate, which is then subjected to further cyclization and esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of ethyl 2-methyl-5-oxocyclohexane-1-carboxylate involves its reactivity as a 1,3-dicarbonyl compound. The compound can undergo enolization, forming enolate ions that participate in various nucleophilic addition and substitution reactions. These reactions are facilitated by the presence of the ester and ketone functional groups, which stabilize the intermediate species .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxocyclohexanecarboxylate
- Ethyl 4-methyl-2-cyclohexanone-1-carboxylate
- Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate (Hagemann’s ester)
Uniqueness
Ethyl 2-methyl-5-oxocyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Properties
Molecular Formula |
C10H16O3 |
---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2-methyl-5-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h7,9H,3-6H2,1-2H3 |
InChI Key |
NFYIJYQWAIPFAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCC1C |
Origin of Product |
United States |
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